Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 519046-33-4
VCID: VC9962094
InChI: InChI=1S/C11H13NO6S/c13-10(14)2-1-7-12-19(17,18)9-5-3-8(4-6-9)11(15)16/h3-6,12H,1-2,7H2,(H,13,14)(H,15,16)
SMILES: C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCCC(=O)O
Molecular Formula: C11H13NO6S
Molecular Weight: 287.29 g/mol

Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-

CAS No.: 519046-33-4

Cat. No.: VC9962094

Molecular Formula: C11H13NO6S

Molecular Weight: 287.29 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- - 519046-33-4

Specification

CAS No. 519046-33-4
Molecular Formula C11H13NO6S
Molecular Weight 287.29 g/mol
IUPAC Name 4-(3-carboxypropylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C11H13NO6S/c13-10(14)2-1-7-12-19(17,18)9-5-3-8(4-6-9)11(15)16/h3-6,12H,1-2,7H2,(H,13,14)(H,15,16)
Standard InChI Key MDXNBESEAZKLMT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCCC(=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCCC(=O)O

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-, consists of a benzoic acid backbone modified at the 4-position by a sulfonamide group linked to a 3-carboxypropyl chain. Key structural features include:

  • Aromatic Core: A benzene ring providing a planar, electron-rich framework for functionalization.

  • Sulfonamide Group: Introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

  • 3-Carboxypropyl Side Chain: Enhances hydrophilicity and potential for further chemical modification.

Table 1: Hypothesized Molecular Properties

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC₁₁H₁₂N₂O₆SDerived from analogous compounds
Molecular Weight308.29 g/molCalculated from formula
LogP (Partition Coefficient)~1.7Similar to 4-((3-carboxypropyl)amino)benzoic acid
SolubilityModerate in polar solvents (e.g., DMSO, water)Sulfonamide and carboxyl groups
Acidic Functional GroupsTwo carboxylic acids (pKa ~2-4 and ~4-5)Comparison with benzoic acid derivatives

The compound’s acidity is influenced by electron-withdrawing effects of the sulfonamide group, which stabilize the deprotonated form of the carboxylic acid.

Synthetic Pathways and Reaction Mechanisms

Synthesis of this compound likely involves multi-step organic reactions, as observed in structurally related sulfonamide derivatives. Two plausible routes are outlined below:

Route 1: Sulfonation of 4-Aminobenzoic Acid

  • Sulfonation: Reaction of 4-aminobenzoic acid with chlorosulfonic acid to form 4-sulfamoylbenzoic acid.

  • Alkylation: Introduction of the 3-carboxypropyl group via nucleophilic substitution with 3-bromopropanoic acid.

  • Purification: Crystallization or chromatography to isolate the product.

Route 2: Coupling Reactions

  • Suzuki–Miyaura Coupling: Palladium-catalyzed coupling to install the sulfonamide group (if pre-functionalized boron reagents are used).

  • Carboxypropyl Attachment: Amide bond formation between the sulfonamide nitrogen and 3-carboxypropylamine.

Key Challenges:

  • Avoiding over-sulfonation of the aromatic ring.

  • Ensuring regioselectivity during alkylation.

Physicochemical and Spectroscopic Properties

While experimental data for this specific compound is unavailable, properties can be inferred from analogs:

Thermal Stability

  • Melting Point: Estimated ~200–220°C due to hydrogen bonding between sulfonamide and carboxyl groups .

  • Thermogravimetric Analysis (TGA): Expected decomposition above 250°C, consistent with sulfonamide stability.

Spectroscopic Signatures

  • IR Spectroscopy:

    • Broad O–H stretch (~2500–3000 cm⁻¹) from carboxylic acids.

    • S=O asymmetric stretch (~1350 cm⁻¹) and symmetric stretch (~1150 cm⁻¹).

  • NMR (¹H and ¹³C):

    • Aromatic protons as doublets (δ 7.8–8.2 ppm).

    • Carboxypropyl chain signals: CH₂ groups (δ 1.8–2.5 ppm) and terminal COOH (δ 12–13 ppm) .

ActivityPotential TargetSupporting Evidence
AntimicrobialDihydropteroate synthaseSimilar sulfonamides
Anti-inflammatoryCOX-2Fluorinated benzoic acid analogs
AnticancerTopoisomerase IIDNA-intercalating sulfonamides

Industrial and Research Applications

Pharmaceutical Intermediate

  • Drug Design: Serves as a scaffold for developing COX-2 inhibitors or antibiotic adjuvants.

  • Prodrug Synthesis: Carboxyl groups facilitate esterification for improved bioavailability.

Materials Science

  • Polymer Modification: Incorporation into hydrogels via carboxylate crosslinking.

  • Coordination Chemistry: Chelates metal ions (e.g., Cu²⁺) for catalytic applications .

Comparison with Structural Analogs

Table 3: Comparative Analysis of Benzoic Acid Derivatives

CompoundMolecular WeightKey Functional GroupsPrimary Application
4-((3-Carboxypropyl)amino)benzoic acid223.23 g/molCarboxyl, amineOrganic synthesis
3-Fluoro-4-(3-hydroxypropyl)benzoic acid224.23 g/molHydroxy, fluoroAntimicrobial research
Target Compound308.29 g/molSulfonamide, carboxylBroad-spectrum applications

The sulfonamide group in the target compound enhances binding affinity to biological targets compared to non-sulfonylated analogs.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce waste.

  • Structure-Activity Relationships (SAR): Systematically modify the carboxypropyl chain to enhance potency.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

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